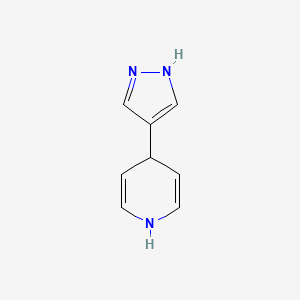
4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Calcium Channel Blockers
4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine derivatives are recognized for their role as calcium channel blockers. These compounds exhibit efficacy in treating cardiovascular conditions such as hypertension and angina by inhibiting calcium influx through L-type calcium channels. This action leads to vasodilation and decreased myocardial oxygen demand, making them valuable in managing heart diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, specific derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest, particularly at the S and G2/M phases .
Antimicrobial Effects
The antimicrobial properties of dihydropyridine derivatives have also been documented. Compounds containing the pyrazole moiety demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves methods such as the Hantzsch reaction, which allows for the incorporation of various substituents that can enhance biological activity. Structure-activity relationship studies indicate that modifications at specific positions can significantly affect the pharmacological profile of these compounds .
Cardiovascular Research
A notable case study involved the evaluation of a new series of 1,4-dihydropyridine derivatives in hypertensive rat models. The results indicated that certain derivatives not only lowered blood pressure effectively but also exhibited neuroprotective effects, suggesting a dual therapeutic potential .
Cancer Treatment
In another case study focused on cancer therapy, a derivative of this compound was tested against multiple cancer cell lines. The compound demonstrated a high degree of selectivity for cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
Comparative Data Table
Propiedades
Número CAS |
112758-41-5 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.181 |
Nombre IUPAC |
4-(1H-pyrazol-4-yl)-1,4-dihydropyridine |
InChI |
InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-7,9H,(H,10,11) |
Clave InChI |
MOSJZLWHGRQWQU-UHFFFAOYSA-N |
SMILES |
C1=CNC=CC1C2=CNN=C2 |
Sinónimos |
Pyridine, 1,4-dihydro-4-(1H-pyrazol-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















